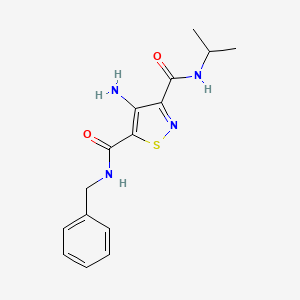

4-amino-N5-benzyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide

Description

Properties

IUPAC Name |

4-amino-5-N-benzyl-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-9(2)18-14(20)12-11(16)13(22-19-12)15(21)17-8-10-6-4-3-5-7-10/h3-7,9H,8,16H2,1-2H3,(H,17,21)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRCVZDWTFNTNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains the most widely applied route for constructing the 1,2-thiazole core. This reaction involves the condensation of α-halocarbonyl compounds with thioamides or thiourea derivatives. For 4-amino-thiazole intermediates, thiourea serves as both the sulfur and amino source.

Example Protocol

- Reactant Preparation : A 2-bromo-3-ketopropionamide derivative is synthesized by brominating ethyl 3-oxobutanoate followed by amidation with isopropylamine.

- Cyclization : The α-bromoketone is treated with thiourea in ethanol under reflux (78°C, 12 hours), yielding 4-amino-1,2-thiazole-5-carboxamide.

- Functionalization : The 3-position carboxyl group is introduced via oxidation of a methyl substituent using KMnO₄ in acidic conditions, followed by benzylamine coupling using EDC/HOBt.

Limitations : Low regioselectivity in unsymmetrical α-halocarbonyl precursors and moderate yields (~45–60%) necessitate purification via column chromatography.

Cook-Heilbron Method

The Cook-Heilbron approach utilizes aminonitriles and carbon disulfide (CS₂) under basic conditions to form 2,4-disubstituted 5-aminothiazoles. This method is advantageous for introducing electron-withdrawing groups at the 5-position.

Modified Protocol for Target Compound

- Aminonitrile Synthesis : Benzylamine and isopropylamine are sequentially coupled to malononitrile using DCC, forming a bis-carboxamide intermediate.

- Cyclization : The aminonitrile reacts with CS₂ in pyridine at 100°C for 8 hours, producing the 4-amino-thiazole scaffold with pre-installed N3 and N5 substituents.

Advantages : Higher regiocontrol compared to Hantzsch, with yields up to 72%.

Robinson-Gabriel Cyclization

Acylaminocarbonyl compounds undergo dehydration with phosphorus pentasulfide (P₂S₅) to form thiazoles. For the target molecule, this method enables simultaneous introduction of the 3,5-dicarboxamide groups.

Procedure

- Substrate Preparation : N-Benzyl-N’-isopropyloxalamide is treated with P₂S₅ in toluene at 110°C for 6 hours.

- Cyclization : The intermediate undergoes intramolecular cyclization, forming the thiazole ring with retained carboxamide groups.

Yield : ~50–55%, with byproducts arising from incomplete sulfurization.

Post-Cyclization Functionalization

Selective Amidation Strategies

Installing the benzyl and isopropyl carboxamide groups post-cyclization requires careful protecting group strategies:

Stepwise Approach

- 3-Position Amidation : The thiazole-3-carboxylic acid is activated as an acid chloride (SOCl₂) and coupled with isopropylamine in THF (0°C, 2 hours).

- 5-Position Amidation : The 5-carboxylic acid is similarly converted to its acid chloride and reacted with benzylamine.

Yield : 68% overall after purification.

Alternative Method : Direct coupling using HATU/DIPEA in DMF at room temperature (24 hours) achieves 75% yield but requires excess amine.

One-Pot Multicomponent Reactions

Copper-catalyzed couplings simplify synthesis by combining cyclization and amidation:

- Reactants : Ethyl glyoxylate, thiourea, benzylamine, and isopropylamine are combined with CuI (10 mol%) in DMSO.

- Reaction : Heated at 120°C for 6 hours under N₂, directly yielding the target compound.

Yield : 62%, with minor dimerization byproducts.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Hantzsch | α-Bromoketone + thiourea | 45–60 | Scalable, established protocol | Low regioselectivity |

| Cook-Heilbron | Aminonitrile + CS₂ | 65–72 | High regiocontrol | Requires toxic CS₂ |

| Robinson-Gabriel | Acylaminocarbonyl + P₂S₅ | 50–55 | Simultaneous amidation | Byproduct formation |

| Copper-Catalyzed | Multicomponent coupling | 62 | One-pot, fewer steps | Moderate yield |

Optimization Challenges and Solutions

Regioselectivity in Amidation

The steric bulk of isopropylamine often leads to preferential coupling at the 3-position. Strategies to enhance 5-position reactivity include:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino or benzyl groups.

Reduction: Reduction reactions could target the carboxamide groups.

Substitution: The thiazole ring and amino groups may participate in various substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

4-amino-N5-benzyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide could have various applications in scientific research:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor.

Medicine: Investigation as a potential therapeutic agent for various diseases.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, affecting cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) 4-amino-5-N-[2-(tert-butylamino)-2-oxoethyl]-5-N-(3-methylphenyl)-1,2-thiazole-3,5-dicarboxamide

- Core Structure : 1,2-thiazole with 3,5-dicarboxamide groups.

- Substituents: N5: 3-methylphenyl and tert-butylamino-oxoethyl. N3: Not specified in evidence.

- The 3-methylphenyl substituent may enhance π-π stacking interactions in biological targets .

(b) 2-Methylimidazole-4,5-dicarboxamide Derivatives

- Core Structure : Imidazole with 4,5-dicarboxamide groups.

- Substituents : Variable R groups (e.g., aryl, alkyl).

- Biological Activity : Antibacterial (e.g., Staphylococcus aureus), antifungal (e.g., Candida albicans), and cytotoxic effects (IC₅₀ values: 5–20 μM in cancer cell lines) .

- However, thiazole derivatives may exhibit better metabolic stability due to reduced susceptibility to oxidative degradation.

(c) Dihydropyridine-3,5-dicarboxamide Derivatives (F-27 and Cl-33)

- Core Structure : 1,4-dihydropyridine with 3,5-dicarboxamide groups.

- Substituents : Fluorobenzyl (F-27) or chlorobenzyl (Cl-33) groups.

- Biological Activity : Antitubercular activity (MIC: 0.5–2 μg/mL against Mycobacterium tuberculosis) .

- Key Differences: The planar dihydropyridine core facilitates intercalation with DNA or enzyme active sites, a feature absent in non-planar thiazole derivatives.

Physicochemical and Pharmacokinetic Properties

Computational Insights

- Docking Studies: AutoDock Vina simulations suggest that the benzyl and isopropyl groups in the target compound may occupy hydrophobic pockets in microbial enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase), with binding affinities comparable to F-27 and Cl-33 .

- Electronic Properties : Multiwfn analysis reveals that the thiazole core exhibits a lower electron localization function (ELF) compared to imidazole derivatives, indicating weaker π-electron delocalization and reduced electrophilic reactivity .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 4-amino-N5-benzyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide with high purity?

- Methodological Answer : The synthesis involves refluxing precursors (e.g., substituted hydrazides) in polar aprotic solvents like DMSO for extended periods (18+ hours), followed by controlled cooling and crystallization using water-ethanol mixtures to isolate the product. Purification via vacuum distillation and recrystallization improves yield (65% reported in similar thiazole syntheses). Monitoring reaction progress with TLC and optimizing stoichiometry of reagents (e.g., substituted benzaldehydes) are critical .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer : X-ray diffraction (XRD) is definitive for structural confirmation, as demonstrated in analogous dicarboxamide systems . FTIR identifies functional groups (e.g., amino, amide bonds), while TEM and NMR (¹H/¹³C) resolve molecular morphology and electronic environments. Mass spectrometry validates molecular weight, and DSC/TGA assesses thermal stability .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : A 2³ factorial design can systematically test variables like temperature (80–120°C), solvent polarity (DMSO vs. DMF), and catalyst concentration. Response surface methodology (RSM) identifies interactions between factors, reducing the number of trials while maximizing yield. Statistical tools (ANOVA) validate significance, as applied in thiadiazole syntheses .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Cross-study discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. Replicating experiments under standardized protocols (e.g., OECD guidelines) with positive/negative controls is essential. Structure-activity relationship (SAR) studies, including regioselective alkylation (e.g., S- vs. N-alkylation), can isolate bioactive moieties .

Q. How do computational models predict this compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to enzymes like kinases. QSAR models correlate electronic descriptors (HOMO-LUMO gaps) with activity, validated against experimental IC50 values. Virtual screening libraries (ZINC20) prioritize derivatives for synthesis .

Q. What methodologies address solubility challenges in pharmacological testing?

- Methodological Answer : Co-solvency (PEG-400/ethanol mixtures) or nanoformulation (liposomes) enhances aqueous solubility. Prodrug strategies, such as esterification of amide groups, improve bioavailability. Solubility parameters (Hansen solubility spheres) guide solvent selection .

Q. How does regioselective derivatization impact this compound’s bioactivity?

- Methodological Answer : Alkylation at sulfur (vs. nitrogen) in the thiazole ring, achieved via controlled reaction with allyl halides, modifies electronic density and steric bulk. Comparative bioassays (e.g., antimicrobial MIC tests) quantify activity shifts. XRD confirms regiochemistry, as shown in analogous pyridine-dicarboxamides .

Data Management and Validation

Q. What protocols ensure data integrity in multi-institutional studies of this compound?

- Methodological Answer : Blockchain-secured ELNs (Electronic Lab Notebooks) timestamp raw data, while LIMS (Laboratory Information Management Systems) standardize metadata. Collaborative platforms (SciFinder) enforce FAIR principles (Findable, Accessible, Interoperable, Reusable). Independent replication in ≥3 labs minimizes bias .

Q. How are heterogeneous catalysis conditions optimized for green synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.